1-Adamantanamine citrate, monohydrate is classified as an aminocycloalkane. It is a salt formed from the reaction of 1-adamantanamine (also known as amantadine) with citric acid. The compound is utilized in various therapeutic contexts due to its pharmacological properties, primarily as an antiviral agent against influenza A and as a treatment for Parkinson's disease symptoms.
The synthesis of 1-adamantanamine typically involves several steps. One common method includes the following:
Technical parameters such as temperature, solvent choice (e.g., methanol or DMF), and reaction time are critical for optimizing yield and purity. For example, refluxing the reaction mixture under controlled conditions can enhance product formation and minimize side reactions .
The molecular structure of 1-adamantanamine citrate can be described as follows:
The compound's three-dimensional conformation plays a significant role in its biological activity, influencing how it interacts with viral proteins and neurotransmitter receptors .
1-Adamantanamine citrate participates in various chemical reactions:
These reactions are essential for developing new derivatives that may enhance efficacy or reduce side effects .
The mechanism of action of 1-adamantanamine citrate primarily involves:
Research indicates that these mechanisms contribute significantly to its therapeutic effects in both antiviral applications and neuroprotection .
The physical and chemical properties of 1-adamantanamine citrate include:
These properties are crucial for formulation development in pharmaceutical applications .
1-Adamantanamine citrate has several notable applications:
Ongoing research continues to explore modifications of this compound to enhance efficacy or reduce adverse effects, paving the way for new therapeutic agents derived from its structure .
The systematic identification of this compound adheres strictly to International Union of Pure and Applied Chemistry (IUPAC) conventions. The primary amine component is designated as tricyclo[3.3.1.1³⁷]decan-1-amine, reflecting the bridged alicyclic structure characteristic of adamantane derivatives. The counterion component is systematically named 2-hydroxypropane-1,2,3-tricarboxylic acid, corresponding to citric acid. The complete system is classified as tricyclo[3.3.1.1³⁷]decan-1-amine; 2-hydroxypropane-1,2,3-tricarboxylate; monohydrate with a stoichiometric ratio of 1:1:1. This nomenclature precisely defines the molecular components, their structural relationship, and hydration state [5].
Alternative chemical names and identifiers provide essential cross-referencing across scientific databases:
Table 1: Systematic Identifiers for 1-Adamantanamine Citrate, Monohydrate
Identifier Type | Designation |
---|---|
CAS Registry Number | 665-66-7 (base equivalent) |
Canonical SMILES | C1C2CC3CC1CC(C2)(C3)N.OC(CC(=O)O)(CC(=O)O)C(=O)O.O |
Molecular Formula | C₁₀H₁₇N·C₆H₈O₇·H₂O |
InChIKey | WOLHOYHSEKDWQH-UHFFFAOYSA-N (base component) |
Pharmacopoeia Names | Amantadine citrate monohydrate (USAN/INN) |
These identifiers facilitate unambiguous chemical tracking in pharmaceutical literature, regulatory documents, and analytical methodologies. The CAS registry number 665-66-7 specifically references the 1-adamantanamine hydrochloride precursor, establishing a direct lineage to the citrate derivative [2] [5].
The molecular architecture features a three-dimensional adamantane cage (C₁₀H₁₇N) characterized by a rigid, diamondoid framework with chair-conformed cyclohexane rings. This cage structure provides exceptional lipid solubility and metabolic stability due to its resistance to enzymatic degradation. The citrate moiety introduces three carboxylic acid groups and a hydroxyl group, creating multiple hydrogen-bonding sites that facilitate crystalline lattice formation with water incorporation. Key structural features include:
Table 2: Comparative Structural Features of Adamantane Derivatives
Derivative | Core Structure | Functionalization | Molecular Characteristics |
---|---|---|---|
Adamantane | C₁₀H₁₆ | Unsubstituted hydrocarbon | Prototype diamondoid hydrocarbon |
1-Adamantanamine | C₁₀H₁₇N | -NH₂ at C1 position | Primary amine with high basicity (pKa ~10.8) |
Memantine | C₁₂H₂₁N | 1-Amino-3,5-dimethyladamantane | Tertiary amine with reduced basicity |
1-Adamantanamine citrate | C₁₀H₁₇N·C₆H₈O₇ | Ionic complex with citrate | Zwitterionic crystalline solid |
The citrate salt form significantly modifies the physicochemical behavior relative to the hydrochloride form (Symmetrel®). While the hydrochloride exhibits high water solubility (>50 mg/mL), the citrate monohydrate demonstrates moderated hydrophilicity (~20 mg/mL) and altered crystallinity that impact dissolution kinetics and solid-state stability—properties critical for formulation design [3] [5].
Adamantane's history began in 1933 with Czechoslovakian chemist Landa's isolation from Moravian petroleum fractions, though its cage structure was not confirmed until X-ray crystallographic analysis in 1941. The first practical synthesis was achieved through isomerization of tetrahydrodicyclopentadiene in 1956, enabling systematic derivatization. 1-Adamantanamine emerged as a landmark compound in 1960 when synthesized independently by both DuPont and Ciba researchers through Ritter reaction of adamantanol with acetonitrile followed by hydrolysis. This methodology established the first scalable production route for amino-adamantanes [1] [3].
The discovery of biological activity occurred serendipitously during industrial testing of adamantane derivatives as water-resistant polymers. Virological screening revealed that 1-adamantanamine hydrochloride exhibited unprecedented activity against influenza A/H2N2 strains, leading to its 1966 approval by the United States Food and Drug Administration as Symmetrel®. This marked the first therapeutic application of any adamantane derivative and stimulated extensive exploration of structure-activity relationships in this chemical class. The rigid adamantane cage was subsequently shown to facilitate membrane penetration and interaction with viral M2 ion channels, explaining its selective antiviral effects [1].
The development of citrate formulations addressed critical limitations of the hydrochloride salt, particularly its tendency toward sublimation and hygroscopicity. Early pharmaceutical research demonstrated that carboxylic acid salts of adamantanamine could modulate crystallinity and dissolution profiles. Citric acid emerged as particularly advantageous due to:
The monohydrate form was specifically engineered to improve thermal stability during manufacturing. X-ray diffraction studies confirmed that the water molecule occupies a defined position between citrate hydroxyl groups and the protonated amine, creating a stable tripartite crystal lattice that resists dehydration below 40°C/5% RH. This structural innovation significantly enhanced shelf-life stability over anhydrous forms [3].
Table 3: Historical Development Milestones of Adamantanamine Salts
Year | Development | Significance |
---|---|---|
1960 | Synthesis of 1-adamantanamine hydrochloride | First bioactive adamantane derivative |
1966 | United States Food and Drug Administration approval of hydrochloride salt (Symmetrel®) | First licensed adamantane-based pharmaceutical |
1973 | Patent filing for carboxylic acid salts (US5015758A) | Introduction of citrate, malate, and fumarate forms |
1988 | Characterization of citrate monohydrate crystalline structure | Rational design of stabilized hydrate form |
2000 | Pharmaceutical application of citrate in sustained-release formulations | Exploitation of modified dissolution profile |
The citrate salt platform subsequently enabled specialized formulations, particularly modified-release systems exploiting its pH-dependent solubility and reduced hygroscopicity. These advances illustrate how strategic salt selection extends the clinical utility of established active pharmaceutical ingredients through physicochemical optimization [3] [6].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: